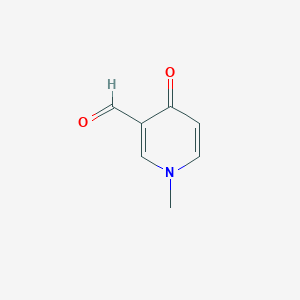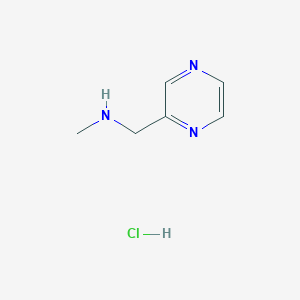
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the first position and a formyl group at the third position
Synthetic Routes and Reaction Conditions:
Isoxazole Strategy: One common synthetic route involves the use of isoxazole derivatives. The reaction typically employs molybdenum hexacarbonyl (Mo(CO)6) as a catalyst to facilitate ring expansion. The starting materials include methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which undergo a series of reactions to form the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically targets the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the formyl group to a hydroxyl group, forming a hydroxyl derivative.
Substitution Reactions: Substitution reactions can occur at the pyridine ring, involving nucleophilic substitution with various reagents. Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium amide, NaNH2).
Major Products: The major products formed from these reactions include carboxylic acids, hydroxyl derivatives, and various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In synthetic chemistry, 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory and anticancer effects.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism by which 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant activity, it may neutralize free radicals, preventing oxidative damage to cells.
類似化合物との比較
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is structurally similar to other pyridine derivatives such as 2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde and 5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde. its unique substitution pattern gives it distinct chemical and biological properties. For instance, the position of the methyl group and formyl group can influence its reactivity and biological activity.
List of Similar Compounds
2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
3-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
1-methyl-4-oxopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-3-2-7(10)6(4-8)5-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXDPPRPROQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8053017.png)



